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molecular formula C14H15N B8357454 3'-Ethylbiphenyl-4-amine

3'-Ethylbiphenyl-4-amine

Cat. No. B8357454
M. Wt: 197.27 g/mol
InChI Key: AIQVJCSSMUYKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08686048B2

Procedure details

The title compound (300 mg) was prepared from 4-bromoaniline (270 mg, 1.56 mmol) and 3-ethylphenylboronic acid (300 mg, 2.04 mmol) as a colourless liquid.
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH2:9]([C:11]1[CH:12]=[C:13](B(O)O)[CH:14]=[CH:15][CH:16]=1)[CH3:10]>>[CH2:9]([C:11]1[CH:16]=[C:15]([C:2]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=2)[CH:14]=[CH:13][CH:12]=1)[CH3:10]

Inputs

Step One
Name
Quantity
270 mg
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)C=1C=C(C=CC1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C=CC1)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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